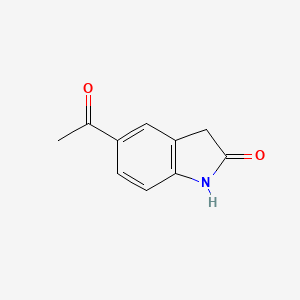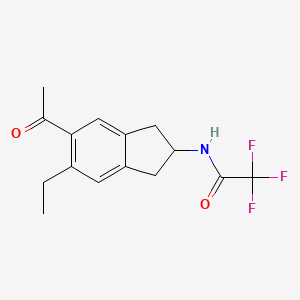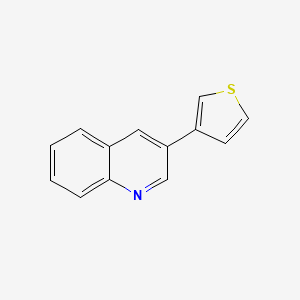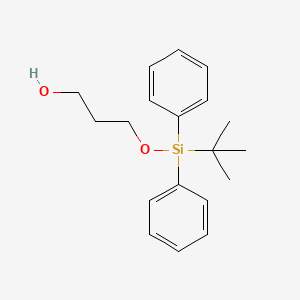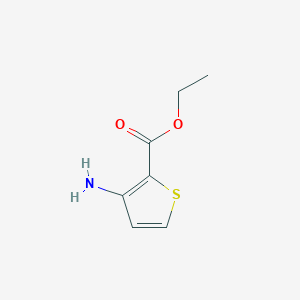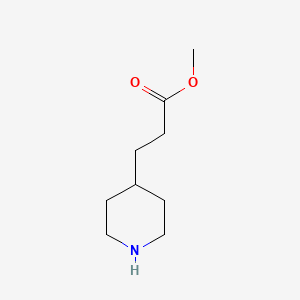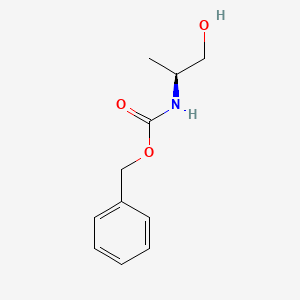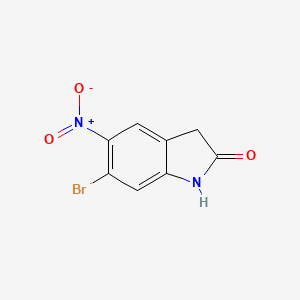
16alpha-Fluoro-17beta-estradiol
Vue d'ensemble
Description
. C'est un analogue de l'œstrogène et joue un rôle crucial dans la détection des lésions cancéreuses du sein positives aux récepteurs aux œstrogènes à l'aide de l'imagerie par tomographie par émission de positons (TEP). La structure chimique du composé est [18F]16α-fluoro-3,17β-diol-estratriène-1,3,5(10) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du fluoroestradiol F-18 implique l'introduction d'un isotope de fluor-18 dans la structure de l'estradiol. La méthode la plus courante est la substitution nucléophile, où les ions [18F]fluorure réagissent avec une molécule précurseur. Les conditions réactionnelles comprennent généralement un solvant approprié, une base (par exemple, le carbonate de potassium) et un catalyseur de transfert de phase. Le produit final est purifié par chromatographie liquide haute performance (HPLC) .
Méthodes de production industrielle : Le fluoroestradiol F-18 est produit dans des installations spécialisées équipées de cyclotrons pour la production d'isotopes. Ces installations suivent des mesures strictes de contrôle de la qualité pour garantir la sécurité et l'efficacité du radiopharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions : Le fluoroestradiol F-18 subit principalement des réactions de substitution nucléophile, où l'atome de fluor-18 remplace un groupe partant (généralement un groupe hydroxyle). Ces réactions sont essentielles pour incorporer l'isotope de fluor radioactif dans la structure de l'estradiol.
Réactifs et conditions communs :Précurseur : Dérivé de l'estradiol
Réactifs : Ions [18F]fluorure, carbonate de potassium
Solvant : Solvant organique (par exemple, l'acétonitrile)
Catalyseur : Catalyseur de transfert de phase (par exemple, le bicarbonate de tétrabutylammonium)
Produits principaux : Le produit principal est le [18F]16α-fluoroestradiol, qui conserve la structure de base de l'œstrogène tout en incorporant l'étiquette de fluor-18.
4. Applications de la recherche scientifique
Le fluoroestradiol F-18 a plusieurs applications essentielles :
Imagerie du cancer du sein : Il aide à visualiser les lésions positives aux récepteurs aux œstrogènes, facilitant le diagnostic et la planification du traitement.
Recherche : Les scientifiques l'utilisent pour étudier la distribution et l'expression des récepteurs aux œstrogènes dans divers tissus.
Développement de médicaments : Les chercheurs explorent son potentiel comme outil pour évaluer de nouvelles thérapies à base d'œstrogènes.
5. Mécanisme d'action
Le fluoroestradiol F-18 se lie aux récepteurs aux œstrogènes (RE) dans le tissu mammaire. L'imagerie TEP capture la distribution des RE, fournissant des informations précieuses sur la localisation, la taille de la tumeur et sa réponse au traitement.
Applications De Recherche Scientifique
Fluoroestradiol F-18 has several critical applications:
Breast Cancer Imaging: It helps visualize estrogen receptor-positive lesions, aiding in diagnosis and treatment planning.
Research: Scientists use it to study estrogen receptor distribution and expression in various tissues.
Drug Development: Researchers explore its potential as a tool for evaluating new estrogen-based therapies.
Mécanisme D'action
Fluoroestradiol F-18 binds to estrogen receptors (ERs) in breast tissue. The PET imaging captures the distribution of ERs, providing valuable information about tumor location, size, and response to treatment.
Comparaison Avec Des Composés Similaires
Le fluoroestradiol F-18 se distingue par sa liaison spécifique aux RE. Les composés similaires comprennent le [18F]fluorodésoxyglucose (FDG) pour l'imagerie tumorale générale et le [18F]flutemetamol pour la détection des plaques amyloïdes dans la maladie d'Alzheimer .
- Cerianna - fluoroestradiol F-18 injection
- Katzenellenbogen JA. “The quest for improving the management of breast cancer by functional imaging: The discovery and development of 16α-[18F]fluoroestradiol (FES), a PET radiotracer for the estrogen receptor, a historical review.” Nucl. Med. Biol. 2020;92:24–37.
- ZIONEXA: Fluoroestradiol F-18
- Liao GJ et al. “18F-Fluoroestradiol PET: Current Status and Potential Future Clinical Applications.” J. Nucl. Med. 2016;57(8):1269–75
Propriétés
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-16-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLLNMRYZGUVMA-ZXXIGWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)F)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027871 | |
| Record name | 16alpha-Fluoroestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92817-10-2 | |
| Record name | Fluoroestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092817102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha-Fluoroestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVI5P34A3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



